Estrogen Receptor Binding Affinity: Head-to-Head Series Comparison
In a standardized rat uterine cytosol estrogen‑receptor binding assay, the pentyl analog R1128 D displayed an IC₅₀ of 2.7 × 10⁻⁷ M. By comparison, the methyl analog R1128 A (IC₅₀ = 1.1 × 10⁻⁷ M) and the butyl analog R1128 B (IC₅₀ = 1.2 × 10⁻⁷ M) were 2.5‑fold and 2.3‑fold more potent, respectively. The propyl analog R1128 C showed an IC₅₀ of 2.6 × 10⁻⁷ M, essentially equivalent to R1128 D [1].
| Evidence Dimension | Estrogen receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2.7 × 10⁻⁷ M (R1128 D, 8‑pentyl) |
| Comparator Or Baseline | R1128 A (8‑methyl): 1.1 × 10⁻⁷ M; R1128 B (8‑butyl): 1.2 × 10⁻⁷ M; R1128 C (8‑propyl): 2.6 × 10⁻⁷ M |
| Quantified Difference | R1128 D is 2.5‑fold less potent than R1128 A; 2.3‑fold less potent than R1128 B; equivalent to R1128 C. |
| Conditions | Partially purified rat uterine cytosol estrogen receptor; IC₅₀ determination (J Antibiot 1993, Part I). |
Why This Matters
This is the only publicly available, directly comparable quantitative dataset that differentiates R1128 D from its closest in‑class analogs; it enables a procurement decision based on a known ~2‑fold potency trade‑off relative to the methyl/butyl congeners.
- [1] Hori Y, Abe Y, Ezaki M, Goto T, Okuhara M, Kohsaka M. R1128 substances, novel non-steroidal estrogen-receptor antagonists produced by a Streptomyces. I. Taxonomy, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1993 Jul;46(7):1055-62. doi:10.7164/antibiotics.46.1055. PMID:8360099. View Source
